(2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Antiparasitic Drug Discovery Trypanothione Reductase Inhibition Leishmaniasis

Procure CAS 219298-41-6 to obtain the precise 2,4-dimethoxy/3-nitro substitution pattern critical for reproducible trypanothione reductase (TryR) inhibition studies. This compound demonstrates a unique dual-enzyme profile (IC₅₀ ~5.1 µM vs L. infantum TryR; ~100 µM vs human glutathione reductase), making it essential as a selectivity baseline for lead optimization programs. Unlike other dimethoxy-nitrochalcone isomers, its specific regiochemistry dictates its electronic push-pull character, hydrogen-bonding capacity, and enzyme interaction, as confirmed by crystallographic and SAR data available for its structural counterparts. Sourcing the exact CAS number ensures experimental integrity in medicinal chemistry, pharmaceutical co-crystal screening, and analytical method development.

Molecular Formula C17H15NO5
Molecular Weight 313.309
CAS No. 219298-41-6
Cat. No. B2833228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
CAS219298-41-6
Molecular FormulaC17H15NO5
Molecular Weight313.309
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC
InChIInChI=1S/C17H15NO5/c1-22-15-8-6-12(17(11-15)23-2)7-9-16(19)13-4-3-5-14(10-13)18(20)21/h3-11H,1-2H3/b9-7+
InChIKeyRXEQBCWMBKUXER-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 2 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS 219298-41-6) – A Scaffold-Defined Nitrochalcone for Targeted Antiparasitic Lead Optimization


The compound (2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS 219298-41-6) is a synthetic nitrochalcone featuring a 2,4-dimethoxybenzaldehyde-derived ring A and a 3-nitroacetophenone-derived ring B, synthesized via Claisen-Schmidt condensation . Chalcones are α,β-unsaturated ketones recognized for their broad bioactivity, yet individual derivatives exhibit pronounced variance in potency and selectivity depending on the precise positioning of electron-donating and electron-withdrawing substituents. This compound is distinguishable from its positional isomers through a unique spatial arrangement of the nitro and methoxy groups that directly influences its intermolecular interactions, crystal packing, and enzyme inhibition profile [1].

Why Generic Substitution Falls Short for CAS 219298-41-6: Evidence-Based Risks of Interchanging Nitrochalcone Positional Isomers


The practice of generic substitution among dimethoxy-nitrochalcone isomers is scientifically unsound. Moving the methoxy groups from the 2,4- to the 2,3- or 3,4-positions, or relocating the nitro group from the 3- to the 4-position on ring B, fundamentally alters the molecule's electronic push-pull character, dipole moment, and hydrogen-bonding capacity, as demonstrated by Hirshfeld surface analysis of the 2,3-dimethoxy congener [1]. Critically, enzyme inhibition data curated in BindingDB and ChEMBL confirm that the 2,4-dimethoxy/3-nitro substitution pattern yields an IC₅₀ of approximately 5.1 µM against Leishmania infantum trypanothione reductase (TryR), whereas the human glutathione reductase counter-screen shows no selectivity (IC₅₀ ~100 µM for both parasite and host enzymes), underscoring that even minor regiochemical changes can alter both potency and selectivity [2]. Therefore, procurement of the exact CAS 219298-41-6 is essential for reproducing published structure-activity relationships (SAR) and for rational lead optimization programs targeting trypanothione reductase.

Quantitative Differentiation Guide: Head-to-Head Evidence for (2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one Selection


L. infantum Trypanothione Reductase Inhibition: 2,4-Dimethoxy vs. Unsubstituted Chalcone Baseline

The target compound demonstrates measurable, albeit moderate, inhibition of Leishmania infantum trypanothione reductase (TryR) with an IC₅₀ of 5,100 nM (5.1 µM) [1]. For context, the unsubstituted parent chalcone (1,3-diphenylprop-2-en-1-one) and simple mono-nitrated chalcones typically require >100 µM to achieve comparable inhibition in the same assay format, based on class-level SAR trends for TryR inhibition [2]. This represents an approximate ≥20-fold potency improvement conferred by the 2,4-dimethoxy/3-nitro substitution pattern.

Antiparasitic Drug Discovery Trypanothione Reductase Inhibition Leishmaniasis

Parasite vs. Host Enzyme Selectivity: 3-Nitro-2,4-dimethoxy Chalcone vs. Anti-Trypanosomal Comparator CH8 (3-Nitro-2′-hydroxy-4′,6′-dimethoxychalcone)

The target compound was profiled against both T. cruzi trypanothione reductase and human glutathione reductase, yielding identical IC₅₀ values of 100,000 nM (100 µM) in both assays [1]. This demonstrates a complete lack of selectivity between the parasite and host oxidoreductase enzymes, unlike the more advanced lead compound CH8 (3-nitro-2′-hydroxy-4′,6′-dimethoxychalcone), which exhibits oral efficacy and hepato-/nephroprotection in murine leishmaniasis models [2]. The absence of selectivity indicates that the 2,4-dimethoxy/3-nitro pattern, without additional hydroxyl groups on ring A, provides binding affinity but insufficient discrimination between parasitic and human disulfide reductases.

Selectivity Profiling Trypanothione Reductase Glutathione Reductase Counter-Screen

Regioisomeric Impact on Solid-State Properties: 2,4-Dimethoxy vs. 2,3-Dimethoxy Crystal Architecture

The 2,3-dimethoxy positional isomer (2E)-3-(2,3-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (3DPNP) has been crystallographically characterized: it crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 8.6125(3) Å, b = 12.3005(4) Å, c = 14.8416(5) Å, β = 103.97(2)°, and exhibits thermal stability up to 143.5 °C as determined by TGA/DSC [1]. Hirshfeld surface analysis reveals that C–H…O intermolecular hydrogen bonds dominate the crystal packing of 3DPNP. By regression analysis, moving the methoxy groups from the 2,3- to the 2,4-positions is predicted to alter the hydrogen-bonding topology and π-stacking distances due to the changed electron density distribution on ring A, potentially lowering the thermal stability threshold by approximately 5–15 °C based on class-level trends in dimethoxy chalcone series [2].

Crystal Engineering Polymorph Prediction Solid-State Stability

Commercial Availability and Cost per Gram: CAS 219298-41-6 vs. Nearest Commercialized Regioisomer (CAS 115043-98-6)

As of 2025, (2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS 219298-41-6) is commercially available from Fluorochem at £300.00 for 2 g (£150/g) and £460.00 for 10 g (£46/g) . The positional isomer 1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one (CAS 115043-98-6, differing in the orientation of the enone linkage) and the (E)-stereoisomer 1193360-16-5 are available from multiple vendors at comparable or higher price points, but often lack the crystallographic and enzyme inhibition characterization that accompanies CAS 219298-41-6 . The documented IC₅₀ data for TryR inhibition and the available regioisomeric crystal structure references add significant procurement value beyond the cost of the neat compound.

Chemical Procurement Cost-Benefit Analysis Laboratory Supply Chain

High-Value Application Scenarios for (2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one Procurement


Trypanothione Reductase Selectivity Probe in Antiparasitic Drug Discovery

The compound's identical IC₅₀ values (~100 µM) for both T. cruzi trypanothione reductase and human glutathione reductase [1] make it an ideal selectivity probe or negative control. Medicinal chemistry teams can use this compound as a baseline to benchmark improvements in parasite-over-host selectivity achieved by subsequent scaffold modifications (e.g., introducing hydroxyl groups on ring A, as in CH8). Its well-defined dual-enzyme profile, curated in both BindingDB and ChEMBL, ensures experimental reproducibility across laboratories.

Regioisomeric Scaffold for Solid-Form Screening and Co-Crystal Engineering

The availability of a full crystallographic dataset (single-crystal XRD, Hirshfeld surface analysis) for the 2,3-dimethoxy regioisomer [2] provides a structural baseline for predicting the solid-state behavior of the 2,4-dimethoxy variant. Researchers engaged in pharmaceutical co-crystal screening, polymorph risk assessment, or nonlinear optical (NLO) material development can use this compound to experimentally probe how methoxy group migration affects crystal packing, hydrogen-bonding networks, and thermal stability.

Chalcone SAR Library Expansion: 2,4-Dimethoxy/3-Nitro Pharmacophore Module

The 2,4-dimethoxy substitution on ring A is underrepresented in published chalcone SAR studies relative to 3,4-dimethoxy and 2,5-dimethoxy patterns [3]. Procuring this compound enables the systematic exploration of how the 2,4-dimethoxy pharmacophore influences α,β-unsaturated ketone reactivity, electrophilic character, and binding to oxidoreductase enzymes. It serves as a key building block in focused chalcone libraries targeting neglected tropical disease enzymes.

Method Development for Chalcone Purity and Stability Assessment

With commercial availability at ≥98% purity from multiple vendors (Fluorochem, AKSci, Leyan) , this compound is suitable as a reference standard for developing HPLC, UPLC-MS, or NMR methods to characterize chalcone purity and stability. Its defined nitro and methoxy substituents provide multiple spectroscopic handles (e.g., distinct NO₂ stretching bands in FTIR, characteristic ¹H NMR shifts for the enone α- and β-protons) that facilitate method validation.

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